3,3-Bis(methoxymethyl)-2,4,4-trimethylhexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Bis(methoxymethyl)-2,4,4-trimethylhexane is an organic compound with the molecular formula C12H26O2. It is a derivative of hexane, characterized by the presence of methoxymethyl groups and trimethyl substitutions. This compound is of interest in various fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(methoxymethyl)-2,4,4-trimethylhexane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of 2,4,4-trimethylhexane with methoxymethyl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-50°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3-Bis(methoxymethyl)-2,4,4-trimethylhexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the methoxymethyl groups to hydroxymethyl groups.
Substitution: The methoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydroxymethyl derivatives.
Substitution: Formation of compounds with new functional groups replacing the methoxymethyl groups.
Scientific Research Applications
3,3-Bis(methoxymethyl)-2,4,4-trimethylhexane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Bis(methoxymethyl)-2,4,4-trimethylhexane involves its interaction with molecular targets through its functional groups. The methoxymethyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzymatic reactions and receptor binding, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Bis(methoxymethyl)-2,4-dimethylheptane
- 3,3-Bis(methoxymethyl)-2,5-dimethylhexane
- 3,3-Bis(methoxymethyl)heptane
Uniqueness
3,3-Bis(methoxymethyl)-2,4,4-trimethylhexane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
146091-17-0 |
---|---|
Molecular Formula |
C13H28O2 |
Molecular Weight |
216.36 g/mol |
IUPAC Name |
3,3-bis(methoxymethyl)-2,4,4-trimethylhexane |
InChI |
InChI=1S/C13H28O2/c1-8-12(4,5)13(9-14-6,10-15-7)11(2)3/h11H,8-10H2,1-7H3 |
InChI Key |
LXFAROPRTHIYPI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C(COC)(COC)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.